![molecular formula C5H2BrClFN B1451818 3-Bromo-6-chloro-2-fluoropyridine CAS No. 885952-18-1](/img/structure/B1451818.png)
3-Bromo-6-chloro-2-fluoropyridine
Overview
Description
3-Bromo-6-chloro-2-fluoropyridine is a chemical compound with the molecular formula C5H2BrClFN . It has a molecular weight of 210.43 . It is used as an intermediate for pharmaceutical and organic synthesis .
Molecular Structure Analysis
The InChI code for 3-Bromo-6-chloro-2-fluoropyridine is 1S/C5H2BrClFN/c6-3-1-2-4(7)9-5(3)8/h1-2H . The compound has a density of 1.8±0.1 g/cm3 .Physical And Chemical Properties Analysis
3-Bromo-6-chloro-2-fluoropyridine has a boiling point of 212.0±35.0 °C at 760 mmHg . It has a vapor pressure of 0.3±0.4 mmHg at 25°C and an enthalpy of vaporization of 43.0±3.0 kJ/mol . The flash point is 82.0±25.9 °C .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, including 3-Bromo-6-chloro-2-fluoropyridine, are used in the synthesis of various fluorinated compounds . The presence of fluorine atoms in these compounds can lead to interesting and unusual physical, chemical, and biological properties .
Radiotherapy of Cancer
Fluoropyridines, including 3-Bromo-6-chloro-2-fluoropyridine, can be used in the synthesis of F 18 substituted pyridines, which are used for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .
Agricultural Products
The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
Pharmaceutical Industry
Fluoropyridines are useful intermediates for pharmaceutical synthesis . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Organic Synthesis
3-Bromo-6-chloro-2-fluoropyridine is a useful intermediate for organic synthesis . It can be used in the synthesis of various organic compounds.
Patent Literature
Safety And Hazards
The compound has been classified with the signal word 'Warning’ . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
3-bromo-6-chloro-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBRLJKCZACHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654781 | |
Record name | 3-Bromo-6-chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-fluoropyridine | |
CAS RN |
885952-18-1 | |
Record name | 3-Bromo-6-chloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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